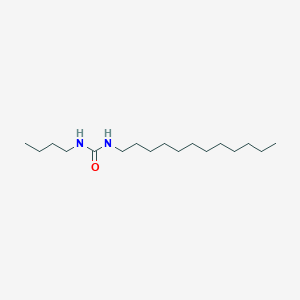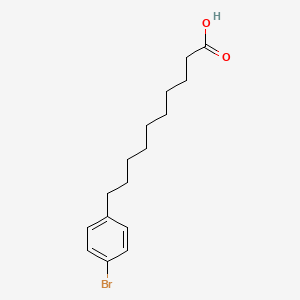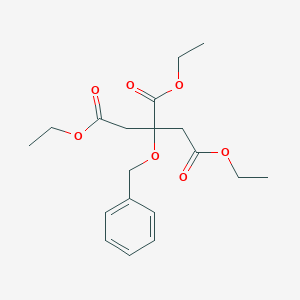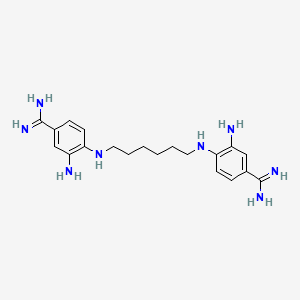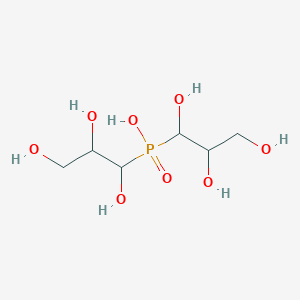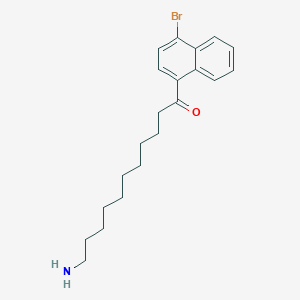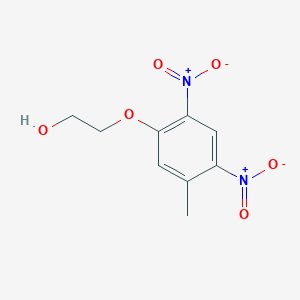
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes a phenoxy group substituted with methyl and dinitro groups
Preparation Methods
The synthesis of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with monosodium ethylene glycolate. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:
Formation of Monosodium Ethylene Glycolate: This is achieved by reacting ethylene glycol with sodium hydroxide.
Reaction with 2,4-Dinitrochlorobenzene: The monosodium ethylene glycolate is then reacted with 2,4-dinitrochlorobenzene to form this compound.
Chemical Reactions Analysis
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Scientific Research Applications
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with various enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2,4-Dinitrophenoxy)ethanol: Similar structure but lacks the methyl group.
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole: Contains an imidazole ring, making it structurally different but functionally similar in some applications.
1-(4,5-Methylenedioxy-2-nitrophenol)ethan-2-ol: Contains a methylenedioxy group, offering different chemical properties.
Properties
CAS No. |
113715-26-7 |
|---|---|
Molecular Formula |
C9H10N2O6 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dinitrophenoxy)ethanol |
InChI |
InChI=1S/C9H10N2O6/c1-6-4-9(17-3-2-12)8(11(15)16)5-7(6)10(13)14/h4-5,12H,2-3H2,1H3 |
InChI Key |
NEBGWJQYKZVBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


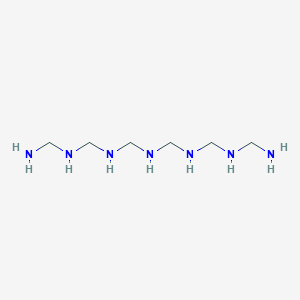
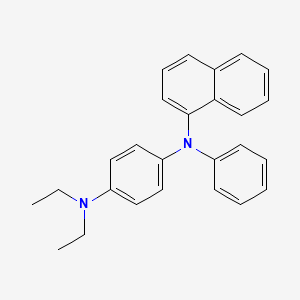
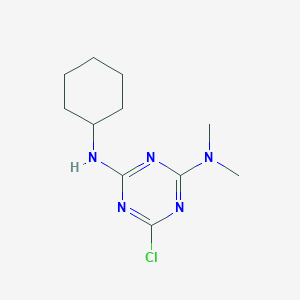
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
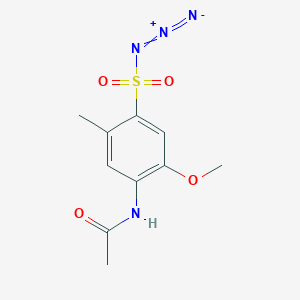
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
